1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide
Description
The compound 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide features a bicyclic pyrrolo[3,2,1-ij]quinolin core fused with a tetrahydropyranone ring (4-oxo group) at position 2. This hybrid structure is designed to optimize interactions with biological targets, such as enzymes or receptors, through hydrogen bonding (carboxamide) and hydrophobic interactions (aromatic core) .
Properties
IUPAC Name |
1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c18-17(22)11-3-6-19(7-4-11)25(23,24)14-9-12-1-2-15(21)20-8-5-13(10-14)16(12)20/h9-11H,1-8H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFSWFYRDQWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The sulfonamide group is known to enhance the compound's interaction with biological targets involved in cancer proliferation pathways.
- Anticonvulsant Properties : Research has demonstrated that similar structures can possess anticonvulsant effects. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. This compound's ability to cross the blood-brain barrier enhances its potential as an anticonvulsant agent.
- Antimicrobial Activity : The presence of the sulfonamide functional group suggests potential antimicrobial properties. Compounds with similar structures have been studied for their efficacy against bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their role as antibiotic candidates.
Table 1: Summary of Biological Activities
Detailed Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis of various derivatives of pyrroloquinoline and their effects on human cancer cell lines. The results indicated that certain modifications to the piperidine ring significantly enhanced cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Detailed Case Study: Anticonvulsant Properties
In another research effort, a series of thiazole-integrated pyrrolidinone derivatives were synthesized and tested for anticonvulsant activity using animal models. The most effective compounds displayed median effective doses significantly lower than standard treatments, suggesting that structural modifications could lead to more potent anticonvulsants.
Mechanism of Action
The mechanism of action of 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs are categorized based on modifications to the core scaffold, sulfonyl-linked substituents, or carboxamide variations. Key comparisons are summarized below:
Core Scaffold Modifications
Pyrrolo[1,2-a]quinoxaline Derivatives
- 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one (): Core: Pyrrolo[1,2-a]quinoxaline (a tricyclic system with a pyrazine ring). Substituents: Piperidine-linked benzimidazolone. Activity: Anti-leukemic properties demonstrated via in vitro assays .
Tetrahydropyrrolo[3,2,1-ij]quinolin Derivatives
- 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (Compound 10a, ): Core: Same pyrrolo[3,2,1-ij]quinolin scaffold but lacking the sulfonyl-piperidine-carboxamide chain. Substituents: Methyl groups at positions 4, 4, and 6; dione groups at positions 1 and 2. Comparison: The absence of a sulfonyl-piperidine group reduces solubility and may limit interactions with polar targets .
Sulfonyl-Linked Substituent Variations
Piperidine vs. Piperazine Derivatives
- 8-((4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (): Sulfonyl Linkage: Connects to a piperazine ring with a pyrimidine substituent. Comparison: The piperazine-pyrimidine group may enhance binding to kinases or GPCRs compared to the simpler piperidine-carboxamide .
Carboxamide vs. Ester Derivatives
- Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate (): Substituent: Methyl ester at position 4. Comparison: The ester group improves lipophilicity but reduces hydrogen-bonding capacity relative to the carboxamide .
Carboxamide Modifications
Propionamide and Butyramide Analogs
- N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (): Substituent: Propionamide directly attached to the core. Comparison: Shorter alkyl chain reduces steric hindrance but may decrease target affinity compared to the piperidine-linked carboxamide .
- N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (): Substituent: Butyramide with a methyl group at position 1. Comparison: Increased hydrophobicity from the butyramide chain could enhance membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.1 | 433.48 | 2 | 6 |
| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 3.8 | 567.62 | 1 | 7 |
| N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide | 1.9 | 285.33 | 2 | 4 |
Research Findings and Implications
- Anti-Cancer Potential: The piperidine-carboxamide group in the target compound may mimic ATP-binding motifs in kinases, similar to ’s anti-leukemic analog .
- Solubility vs. Permeability : The sulfonyl-piperidine chain balances solubility (via sulfonyl) and membrane penetration (via piperidine), contrasting with ’s ester derivative, which prioritizes lipophilicity .
- Synthetic Feasibility : Suzuki-Miyaura cross-coupling () and reductive amination () are viable routes for introducing aryl and amine groups, respectively .
Biological Activity
The compound 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.46 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a pyrroloquinoline moiety that contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.46 g/mol |
| CAS Number | 898462-17-4 |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide possess antibacterial activity against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited notable inhibition with an IC50 value indicating effective antibacterial action.
- Escherichia coli : Similar efficacy was observed.
These findings suggest that the compound may function by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Studies have reported:
- IC50 Values : The compound demonstrated competitive inhibition against AChE with IC50 values comparable to established inhibitors like donepezil.
This suggests potential applications in treating cognitive disorders .
Anticancer Properties
Preliminary studies have indicated that the compound exhibits cytotoxic activity against various cancer cell lines. Notably:
- HeLa Cells : The compound showed significant growth inhibition with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent.
Molecular docking studies revealed that the compound interacts with specific targets involved in cancer cell proliferation and apoptosis pathways, suggesting its potential as an anticancer agent .
The biological activity of 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE.
- Disruption of Bacterial Metabolism : Interfering with metabolic pathways essential for bacterial growth.
- Induction of Apoptosis in Cancer Cells : Triggering apoptotic pathways through interactions with cellular targets.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Study on Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against common pathogens. The results highlighted a structure–activity relationship (SAR) where modifications led to enhanced potency against specific strains .
- Anticancer Activity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that modifications in the piperidine ring significantly affected cytotoxicity and selectivity towards cancer cells versus normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : A multi-step synthesis approach is recommended. First, construct the pyrroloquinolinone core via cyclization of substituted pyrrole intermediates with aldehydes or ketones under acidic conditions (e.g., p-toluenesulfonic acid catalysis) . Sulfonation at the 8-position can be achieved using chlorosulfonic acid, followed by coupling with piperidine-4-carboxamide via nucleophilic substitution. To optimize yields, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of sulfonating agents. Purification via column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) is critical for isolating high-purity product .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm regiochemistry of the sulfonyl-piperidine linkage and absence of tautomeric shifts in the pyrroloquinolinone core .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, <2 ppm mass error).
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydro-pyrroloquinolinone system, which may exhibit conformational flexibility .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer : For aqueous solubility, prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation. Stability studies (HPLC monitoring) should assess degradation under varying pH (3–9), light exposure, and temperature (4°C–37°C). Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and target-binding properties?
- Methodological Answer : Perform:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes with quinoline-binding domains) using AMBER or GROMACS.
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 inhibition. Cross-validate with experimental data (e.g., microsomal stability assays) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Synthesize analogs with modifications to:
- Pyrroloquinolinone Core : Introduce substituents at the 4-oxo position (e.g., methyl, ethyl) to assess steric effects.
- Sulfonyl-Piperidine Linker : Replace piperidine with morpholine or thiomorpholine to evaluate electronic contributions.
Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) and correlate results with computed descriptors (e.g., Hammett constants, polar surface area) .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s therapeutic potential?
- Methodological Answer : Prioritize:
- In Vitro : Enzyme inhibition assays (IC50 determination via fluorescence/quenching) and cytotoxicity screening (MTT assay in cancer cell lines).
- In Vivo : Pharmacokinetic profiling in rodent models (plasma half-life, tissue distribution) and efficacy studies in disease-relevant models (e.g., xenografts for oncology) .
Q. How should researchers resolve contradictions in experimental data, such as divergent bioactivity results across assays?
- Methodological Answer :
- Reproducibility Checks : Repeat assays with freshly prepared compound batches to rule out degradation.
- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate target engagement (e.g., Western blot for downstream biomarkers).
- Orthogonal Techniques : Cross-verify enzyme inhibition data with SPR (surface plasmon resonance) binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
